molecular formula C14H8F3N3O B12548152 Pyridine, 4-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]- CAS No. 143703-84-8

Pyridine, 4-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]-

Cat. No.: B12548152
CAS No.: 143703-84-8
M. Wt: 291.23 g/mol
InChI Key: MPESBTMXUYKDJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 4-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]- (hereafter referred to as Compound X) is a heterocyclic molecule featuring a pyridine ring connected to a 1,3,4-oxadiazole scaffold substituted with a 4-(trifluoromethyl)phenyl group. This structure combines the electron-deficient pyridine moiety with the bioisosteric 1,3,4-oxadiazole ring, which is known for enhancing metabolic stability and modulating lipophilicity .

Properties

CAS No.

143703-84-8

Molecular Formula

C14H8F3N3O

Molecular Weight

291.23 g/mol

IUPAC Name

2-pyridin-4-yl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C14H8F3N3O/c15-14(16,17)11-3-1-9(2-4-11)12-19-20-13(21-12)10-5-7-18-8-6-10/h1-8H

InChI Key

MPESBTMXUYKDJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=NC=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Hydrazide and Acid Chloride/Ester Cyclization

This method involves reacting a hydrazide with a carboxylic acid derivative to form the oxadiazole ring.

Example from:

  • Esterification : React 4-(trifluoromethyl)pyridine-3-carbohydrazide with chloroacetic acid in POCl₃ to form a chloromethyl oxadiazole intermediate.
  • Hydrazinolysis : Convert esters to hydrazides using hydrazine hydrate.
  • Ring Closure : Treat hydrazides with carbon disulfide and NaOH to form the oxadiazole.
  • Substitution : Introduce the pyridine moiety via nucleophilic substitution with 3-chloro-5-(trifluoromethyl)pyridin-2-ol in acetonitrile under reflux.

Yield : 71% for chloromethyl oxadiazole intermediate.

Iodine-Mediated Oxidative Cyclization

This approach uses iodine as an oxidizing agent to cyclize hydrazones into oxadiazoles.

Example from:

  • Hydrazone Formation : React 4-(trifluoromethyl)benzaldehyde with hydrazide in ethanol.
  • Oxidative Cyclization : Treat hydrazones with iodine (I₂) and K₂CO₃ in DMSO at 100°C.
  • Purification : Use Na₂S₂O₃ to remove iodine, followed by column chromatography.

Yield : 84% for 2-(4-methoxyphenyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole.

Chemical Reactions Analysis

Synthetic Strategies for Pyridine, 4-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]-

The synthesis of this compound involves multiple steps, primarily focusing on forming the oxadiazole-pyridine linkage and incorporating the trifluoromethylphenyl group. Below is a breakdown of key synthetic approaches:

1.1. Oxadiazole Ring Formation

The oxadiazole core is typically synthesized via cyclization of hydrazides or semicarbazones. For example:

  • Cyclodehydration of acylhydrazides : Reaction with dehydrating agents like POCl₃ or sulfuric acid facilitates cyclization to form the oxadiazole ring .

  • Hydrazinolysis and ring-closing : In some methods, ethyl trifluoroacetoacetate is used as a starting material, undergoing aldol condensation, hydrazinolysis, and subsequent cyclization to form the oxadiazole structure .

1.2. Pyridine-Trifluoromethylphenyl Linkage

The pyridine ring is connected to the oxadiazole moiety through the trifluoromethylphenyl group. Key steps include:

  • Substitution reactions : Reaction of pyridine derivatives with chloroacetic acid or iso(thio)cyanate under alkaline conditions to form intermediate carbohydrazides .

  • Alkylation or azidation : For example, treatment of chloromethyl-oxadiazole derivatives with sodium azide in dimethylacetamide replaces chloride with azide groups .

1.3. Critical Reaction Conditions

Reaction TypeReagents/ConditionsYieldKey Features
Cyclization (POCl₃)POCl₃, reflux at 105–110°C71%Forms oxadiazole core
AzidationNaNO₂, DMF, 20°CN/AConverts Cl– to N₃–
Substitution (S)Dodecyl iso(thio)cyanate, K₂CO₃76–98%Forms thioether derivatives

Chemical Reactivity and Functionalization

The compound undergoes diverse chemical transformations due to its heterocyclic structure and trifluoromethyl substituent:

2.1. Oxidation and Reduction

  • Oxidative cyclization : Semicarbazones or thiosemicarbazides undergo iodine-catalyzed cyclization to form oxadiazoles .

  • Reduction : Azide groups (N₃) can be reduced to amines using standard methods (e.g., LiAlH₄), though specific data for this compound is limited .

2.2. Substitution Reactions

  • Nucleophilic substitution : Chloromethyl groups in oxadiazole derivatives react with nucleophiles (e.g., imidazole, alkyl halides) under alkaline conditions to form substituted analogs .

  • Alkylation : Reaction with dibromoalkanes or acetyl acetone in the presence of K₂CO₃ introduces alkyl or triazole fragments .

2.3. Hydrogen Bonding and Biochemical Interactions

The oxadiazole ring facilitates hydrogen bonding with biological targets (e.g., enzymes, DNA), while the trifluoromethyl group enhances lipophilicity for membrane permeability.

Structural Characterization

The compound’s structure is confirmed via spectroscopic methods:

TechniqueKey ObservationsReferences
IRAbsorption at 1151 cm⁻¹ (C-O-C), 1686 cm⁻¹ (C=N)
¹H NMRSinglet at δ 4.82 ppm (CH₂), pyridine protons at δ 7.7–9.35 ppm

Scientific Research Applications

Anticancer Activity

Recent studies highlight the anticancer potential of oxadiazole derivatives. For instance, compounds featuring 1,2,4-oxadiazole structures have been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects. Notably:

  • A study reported that derivatives with electron-withdrawing groups at the para position exhibited enhanced biological activity against human lung and breast cancer cell lines (A549 and MCF-7) .
  • Another research indicated that specific oxadiazole derivatives showed IC50 values as low as 0.19 µM against HCT-116 colon cancer cells, suggesting their potential as effective anticancer agents .

Neuropharmacological Applications

The compound has also been explored for its neuroprotective properties. Research indicates that certain oxadiazole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to Alzheimer's disease and other neurodegenerative disorders:

  • Molecular docking studies revealed strong binding affinities of these compounds to AChE and BChE, suggesting their utility in treating cognitive impairments .

Synthesis and Development

The synthesis of pyridine-based oxadiazoles involves several methods including cyclization reactions with hydrazides or isocyanates. This synthetic versatility allows for the modification of biological activity through structural variations:

  • Recent advancements in synthetic methodologies have facilitated the development of novel derivatives with improved pharmacokinetic properties .

Case Studies

Here are some documented case studies that exemplify the applications of Pyridine, 4-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]-:

StudyObjectiveFindings
Novel Oxadiazole Derivatives Evaluate anticancer activityCompounds showed high potency against various cancer cell lines with significant selectivity.
Neuroprotective Properties Investigate AChE/BChE inhibitionCompounds demonstrated dual inhibition and antioxidant properties, suggesting therapeutic potential for neurodegenerative diseases.
Synthesis of New Derivatives Develop new drug candidatesNovel derivatives exhibited enhanced bioavailability and activity compared to existing drugs.

Mechanism of Action

The mechanism of action of Pyridine, 4-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]- involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group and the oxadiazole ring can influence the compound’s binding affinity and reactivity with various biological molecules. These interactions can modulate biological processes, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Key Features :

  • Synthesis: Compound X is synthesized via microwave-assisted condensation of isonicotinohydrazide with substituted aromatic acids and phosphorus oxychloride, a method noted for its efficiency and high yields .
  • Bioactivity : Preliminary studies indicate significant anti-inflammatory and analgesic activities, attributed to the trifluoromethyl group’s electron-withdrawing effects and the oxadiazole ring’s ability to interact with biological targets such as cyclooxygenases (COX) or neurotransmitter receptors .
  • Physicochemical Properties : The trifluoromethyl group increases lipophilicity (logP ~2.5–3.0), improving membrane permeability, while the pyridine-oxadiazole core contributes to moderate aqueous solubility (~10–20 μM in PBS) .

Comparison with Similar Compounds

Structural Analogues and Bioactivity

Table 1: Structural and Functional Comparison of Compound X with Analogues

Compound Name Core Structure Substituents Bioactivity Key Differences Reference
Compound X Pyridine + 1,3,4-oxadiazole 4-(Trifluoromethyl)phenyl Anti-inflammatory (IC₅₀: 12 μM), Analgesic (ED₅₀: 25 mg/kg) Reference compound
CHEMBL2418797 Benzimidazole + 1,3,4-oxadiazole 4-(Trifluoromethyl)phenyl QPCT inhibition (IC₅₀: 0.56 μM) Replacement of pyridine with benzimidazole enhances enzyme affinity
Compound AB1 Pyridine + 1,3,4-oxadiazole 4-Aminophenyl Antimicrobial (MIC: 8 μg/mL) Amino group improves solubility but reduces metabolic stability
Phenol Derivative Phenol + 1,3,4-oxadiazole 4-Methoxyphenyl Low bioactivity (Inactive in COX-2 assay) Methoxy group reduces electron-withdrawing effects
5-[5-(Difluoromethyl)-oxadiazol-2-yl]-2-methylpyridine Pyridine + 1,3,4-oxadiazole Difluoromethyl + methyl Unreported bioactivity Difluoromethyl increases acidity (pKa: 2.45) and volatility

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Compound X (logP ~2.8) is more lipophilic than its 4-chlorophenyl analogue (logP ~2.3, inactive in antimicrobial assays) .
  • Metabolic Stability: The trifluoromethyl group in Compound X reduces oxidative metabolism compared to methyl or methoxy substituents, as seen in phenol derivatives .
  • Target Selectivity : Unlike CHEMBL2418797, which targets glutaminyl-peptide cyclotransferase (QPCT), Compound X shows broader anti-inflammatory activity, likely due to pyridine’s versatility in hydrogen bonding .

Research Findings and Implications

  • Synthetic Advantages : Microwave synthesis of Compound X reduces reaction time from hours to minutes compared to traditional methods, improving scalability .
  • Structure-Activity Relationship (SAR) : The 4-(trifluoromethyl)phenyl group is critical for bioactivity; replacing it with chlorophenyl (as in ’s 5d) renders the compound inactive .
  • Thermal Stability: Derivatives with trifluoromethyl groups exhibit higher thermal stability (decomposition >250°C) than methoxy or amino analogues, making them suitable for high-temperature formulations .

Biological Activity

Pyridine derivatives, particularly those containing oxadiazole moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Pyridine, 4-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl], exploring its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound under consideration features a pyridine ring substituted with a trifluoromethyl group and an oxadiazole moiety. The general structure can be represented as follows:

CnHmF3N2O3\text{C}_n\text{H}_m\text{F}_3\text{N}_2\text{O}_3

The synthesis of this compound typically involves multi-step reactions including cyclization processes that yield the oxadiazole derivative. For instance, one method involves the reaction of 4-(trifluoromethyl)aniline with appropriate carbonyl compounds followed by cyclization to form the oxadiazole ring .

Biological Activity Overview

Pyridine derivatives have been reported to exhibit a variety of biological activities including:

  • Antiviral : Recent studies indicate that pyridine-based compounds possess significant antiviral properties against SARS-CoV-2. In vitro assays demonstrated that certain derivatives effectively inhibit viral replication without violating Lipinski's rule of five, indicating good drug-like properties .
  • Antibacterial : Compounds with pyridine and oxadiazole structures have shown promising antibacterial activity. For example, a study found that specific derivatives exhibited MIC values comparable to standard antibiotics against both Gram-positive and Gram-negative bacteria .
  • Anticancer : Research into pyridine-containing oxadiazoles has revealed their potential as anticancer agents. A series of derivatives were evaluated for their cytotoxic effects on cancer cell lines, showing varying degrees of efficacy .

Case Study 1: Antiviral Activity Against SARS-CoV-2

In a study assessing the antiviral potential of newly synthesized pyridine derivatives, three compounds were identified as strong binders to the main protease of SARS-CoV-2. These compounds demonstrated binding energies ranging from -7.2 to -7.9 kcal/mol, indicating a stable interaction with the target enzyme. In vitro testing confirmed that these compounds significantly reduced viral load in infected cells .

CompoundBinding Energy (kcal/mol)IC50 (µM)
Compound 1-7.55.0
Compound 2-7.26.0
Compound 3-7.94.5

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of pyridine and oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that several compounds had MIC values lower than those of traditional antibiotics like ciprofloxacin.

CompoundMIC (µg/mL) S. aureusMIC (µg/mL) E. coli
Compound A3.1212.5
Compound B6.2525
Ciprofloxacin22

Structure-Activity Relationship (SAR)

The biological activity of pyridine derivatives is closely linked to their structural features. The presence of electron-withdrawing groups such as trifluoromethyl enhances the lipophilicity and overall bioactivity of these compounds. Additionally, modifications to the oxadiazole ring can significantly affect potency against various biological targets .

Q & A

Q. Key Analytical Data :

IntermediateYield (%)HPLC Retention Time (min)
Compound 8u687.75
Compound 8t947.31

How can reaction conditions be optimized to improve synthetic yields?

Advanced Research Question

  • Catalyst Screening : Use Pd-based catalysts for cross-coupling steps to enhance regioselectivity.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of aromatic intermediates.
  • Temperature Control : Cyclization at 80–100°C minimizes side products (e.g., over-oxidation).
    Evidence shows that adjusting the thiol-alkylation step (Method D) increased yields from 66% to 82% by extending reaction time to 24 hours .

What in vitro models are used to evaluate anticancer activity, and how are contradictions in data resolved?

Basic Research Question

  • Cell Lines : CCRF-CEM (lymphoblastic leukemia) and other NCI-60 panels are standard. Anticancer activity is reported as % Growth Inhibition (GI); e.g., 68.89% GI for a related oxadiazole derivative .
  • Data Contradictions : Discrepancies may arise from assay conditions (e.g., serum concentration). Normalize data using positive controls (e.g., doxorubicin) and validate via dose-response curves.

Advanced Consideration :
Structural analogs with electron-withdrawing groups (e.g., -CF₃) show enhanced activity due to improved membrane permeability. Compare substituent effects using SAR studies .

How do researchers interpret NMR spectra to confirm the structure of this compound?

Basic Research Question

  • ¹H NMR : Look for characteristic peaks:
    • Aromatic protons: δ 7.6–8.2 ppm (doublets for para-substituted phenyl).
    • Oxadiazole-linked protons: δ 3.3–3.7 ppm (thioalkyl chain).
  • ¹⁹F NMR : A singlet at δ -60 to -65 ppm confirms the -CF₃ group .

Example : For compound 8u, δ 8.14 (d, J = 8.2 Hz, 2H) corresponds to the trifluoromethylphenyl ring .

How can discrepancies in antioxidant IC₅₀ values across studies be addressed?

Advanced Research Question

  • Assay Variability : Standardize protocols (e.g., DPPH vs. ABTS assays). Compound 6i showed IC₅₀ = 15.14 μM in DPPH, but results may vary with radical source .
  • Structural Modifications : Electron-donating groups (e.g., -OCH₃) enhance radical scavenging. Compare substituent effects using matched molecular pairs.

What analytical techniques are critical for validating purity and structural integrity?

Basic Research Question

  • HPLC : Retention times (e.g., 7.31–7.95 min) and >95% purity are required.
  • HRMS : Confirm molecular ions (e.g., m/z 347.0674 [M+H]⁺ for compound 8u) .
  • DSC/POM : Used in mesophase characterization for derivatives with liquid crystalline properties .

How does variation in substituents influence biological activity?

Advanced Research Question

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration in CNS-targeted therapies .
  • Methoxy vs. Chloro Substituents : Methoxy groups improve antioxidant activity, while chloro derivatives show higher anticancer potency .

What computational methods predict target interactions for this compound?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina to model interactions with kinases (e.g., Rho/ROCK) based on oxadiazole’s planar structure.
  • QSAR Models : Correlate logP and polar surface area with bioavailability .

How is cytotoxicity assessed during lead optimization?

Basic Research Question

  • MTT Assay : Measure IC₅₀ in normal cell lines (e.g., HEK293) to establish selectivity indices.
  • Apoptosis Markers : Caspase-3/7 activation via fluorescence assays .

What challenges arise in scaling up synthesis, and how are they mitigated?

Advanced Research Question

  • Purification : Replace column chromatography with recrystallization for large batches.
  • Byproduct Formation : Monitor via LC-MS and optimize stoichiometry (e.g., 1:1.2 ratio of hydrazide to acyl chloride) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.